3-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

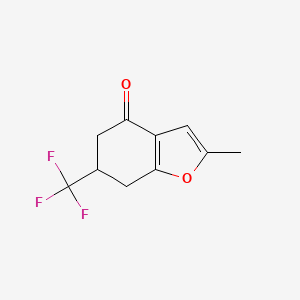

El ácido 3-hidroxi-6-metil-2-oxo-1,2-dihidropiridina-4-carboxílico es un compuesto heterocíclico que pertenece a la familia de las piridinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo hidroxilo, un grupo metilo y un grupo ácido carboxílico unidos a un anillo dihidropiridina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 3-hidroxi-6-metil-2-oxo-1,2-dihidropiridina-4-carboxílico se puede lograr a través de varios métodos. Un enfoque común implica la reacción de aminocrotonatos de etilo con derivados del ácido malónico . Este método es adecuado para preparar 4-hidroxi-6-metil-2-oxo-1,2-dihidropiridina-5-carboxilatos de etilo, que luego se pueden hidrolizar para producir el compuesto objetivo.

Métodos de producción industrial: En entornos industriales, la producción de este compuesto a menudo implica la hidrólisis de ésteres. Por ejemplo, la hidrólisis de 3-etoxicarbonil-4-hidroxi-2-oxo-1,2-dihidroquinolinas en ácido clorhídrico concentrado puede producir el ácido deseado . Este método es favorecido debido a su eficiencia y la capacidad de monitorear visualmente el progreso de la reacción a través de la formación de precipitados cristalinos.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 3-hidroxi-6-metil-2-oxo-1,2-dihidropiridina-4-carboxílico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los derivados de quinolina correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados dihidro.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales utilizando reactivos apropiados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se emplean para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinolina y dihidroquinolina, que tienen propiedades biológicas y farmacéuticas significativas .

Aplicaciones Científicas De Investigación

El ácido 3-hidroxi-6-metil-2-oxo-1,2-dihidropiridina-4-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como precursor para la síntesis de compuestos heterocíclicos complejos.

Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y moduladores de receptores.

Industria: El compuesto se utiliza en la producción de varios productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción del ácido 3-hidroxi-6-metil-2-oxo-1,2-dihidropiridina-4-carboxílico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o modular la actividad de los receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede actuar sobre enzimas involucradas en la replicación del ADN o la síntesis de proteínas, ejerciendo así sus propiedades antitumorales .

Compuestos similares:

4-hidroxi-2-quinolonas: Estos compuestos comparten una estructura similar y exhiben actividades biológicas comparables.

2-hidroxiquinolina: Otro compuesto relacionado con importancia farmacéutica significativa.

Singularidad: El ácido 3-hidroxi-6-metil-2-oxo-1,2-dihidropiridina-4-carboxílico es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Su capacidad para formar sales estables y someterse a diversas transformaciones químicas lo convierte en un compuesto valioso en la investigación y las aplicaciones industriales .

Comparación Con Compuestos Similares

4-Hydroxy-2-quinolones: These compounds share a similar structure and exhibit comparable biological activities.

2-Hydroxyquinoline: Another related compound with significant pharmaceutical importance.

Uniqueness: 3-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable salts and undergo various chemical transformations makes it a valuable compound in research and industrial applications .

Propiedades

Fórmula molecular |

C7H7NO4 |

|---|---|

Peso molecular |

169.13 g/mol |

Nombre IUPAC |

3-hydroxy-6-methyl-2-oxo-1H-pyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H7NO4/c1-3-2-4(7(11)12)5(9)6(10)8-3/h2,9H,1H3,(H,8,10)(H,11,12) |

Clave InChI |

SGGMLHTWDRJTCW-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=O)N1)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)

![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile](/img/structure/B11787117.png)

![methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride](/img/structure/B11787175.png)

![3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid](/img/structure/B11787184.png)